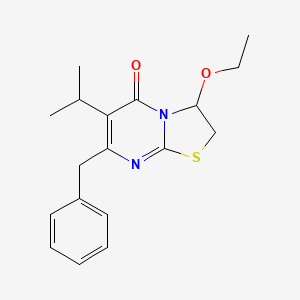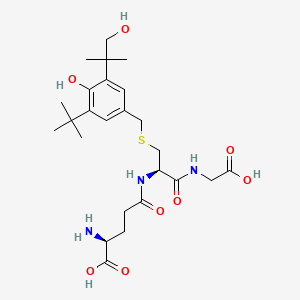
Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- is a complex organic compound with significant importance in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization, distillation, and chromatography to isolate the final product from reaction by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and as a tool for studying enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- include:
Phenol, 2-(1,1-dimethylethyl)-: A compound with a similar phenolic structure but different functional groups.
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Another compound with a related structure and functional groups.
Uniqueness
The uniqueness of Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- lies in its specific combination of functional groups and its potential applications across various scientific fields. Its complex structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
124755-20-0 |
|---|---|
Molekularformel |
C25H39N3O8S |
Molekulargewicht |
541.7 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-3-[[3-tert-butyl-4-hydroxy-5-(1-hydroxy-2-methylpropan-2-yl)phenyl]methylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H39N3O8S/c1-24(2,3)15-8-14(9-16(21(15)33)25(4,5)13-29)11-37-12-18(22(34)27-10-20(31)32)28-19(30)7-6-17(26)23(35)36/h8-9,17-18,29,33H,6-7,10-13,26H2,1-5H3,(H,27,34)(H,28,30)(H,31,32)(H,35,36)/t17-,18-/m0/s1 |
InChI-Schlüssel |
PYYBQYHHFMDHHY-ROUUACIJSA-N |
Isomerische SMILES |
CC(C)(C)C1=C(C(=CC(=C1)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(C)(C)CO)O |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC(=C1)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(C)(C)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
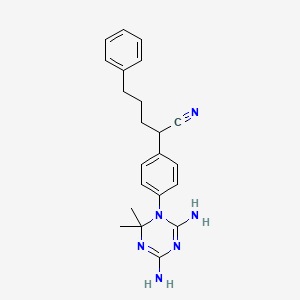
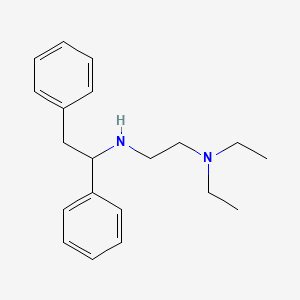
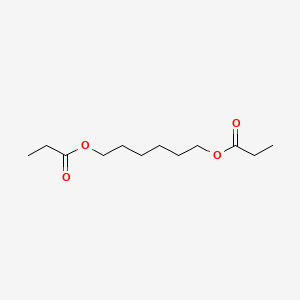
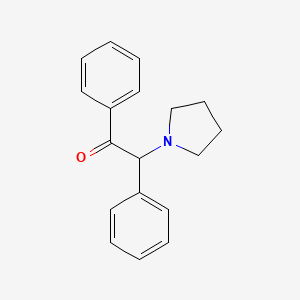
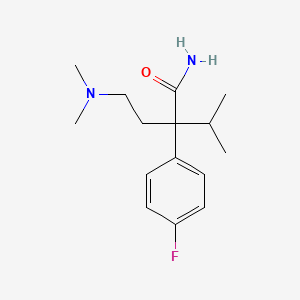
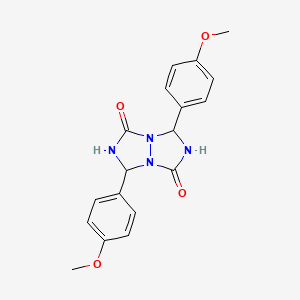
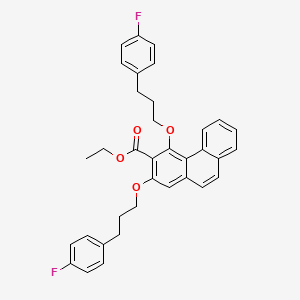
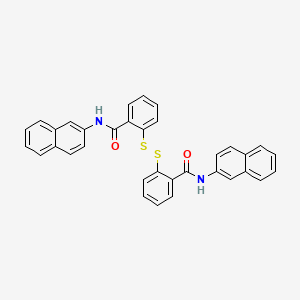
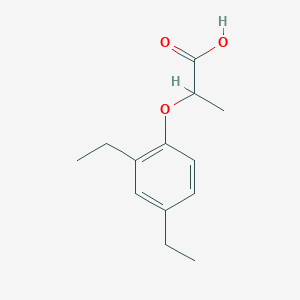
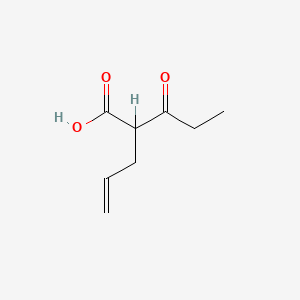
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)

